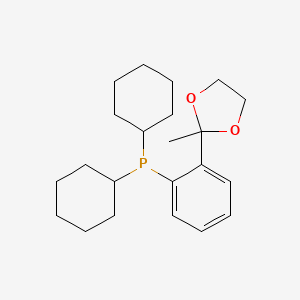

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Description

Properties

IUPAC Name |

dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASITYRQOCACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454463 | |

| Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221187-50-4 | |

| Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221187-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and toluene. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and degradation of the phosphine ligand .

Major Products Formed

The major products formed from reactions involving this compound are typically organophosphorus compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:

Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The compound’s bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of the catalytic process .

Comparison with Similar Compounds

Steric and Electronic Properties

- Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine: The 1,3-dioxolane group provides moderate electron-donating effects and steric hindrance due to its bicyclic structure.

- S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, CAS: 657408-07-6): Contains methoxy groups at the 2' and 6' positions, which are stronger electron donors than the dioxolane group. The biphenyl backbone offers planar rigidity, enhancing substrate selectivity in cross-coupling reactions .

- CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl, CAS: 1160556-64-8): Features dimethylamino groups that provide strong electron-donating effects, accelerating oxidative addition steps in catalysis. The amino groups also enable hydrogen bonding, improving solubility in polar solvents .

- PhDavePhos (2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, CAS: 240417-00-9): Combines diphenylphosphine with a dimethylamino group, offering a balance of electron richness and moderate steric bulk .

Catalytic Performance in Suzuki Reactions

The target ligand demonstrates broad substrate compatibility, particularly with electron-deficient aryl halides, attributed to the dioxolane’s electron-donating capacity and steric protection of the palladium center . In contrast, S-Phos excels in reactions requiring high turnover numbers due to its methoxy groups’ strong electron donation .

Structural Comparison Table

| Compound Name (CAS) | Substituents | Molecular Weight | Key Application |

|---|---|---|---|

| Dicyclohexyl(2-(2-methyl-dioxolane)phenyl)phosphine (221187-50-4) | 2-Methyl-1,3-dioxolane | 360.47 | Suzuki reactions, electron-deficient substrates |

| S-Phos (657408-07-6) | 2',6'-Dimethoxybiphenyl | 384.44 | High-turnover cross-couplings |

| CPhos (1160556-64-8) | 2',6'-Bis(N,N-dimethylamino) | 454.61 | Sterically hindered couplings |

| PhDavePhos (240417-00-9) | 2'-(N,N-Dimethylamino)biphenyl | 380.41 | Heteroaromatic couplings |

Biological Activity

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine, with the molecular formula C22H33O2P, is a phosphine ligand that has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is synthesized by reacting dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions, typically using a base like potassium tert-butoxide in solvents such as tetrahydrofuran (THF). The resulting compound exhibits stability and reactivity that make it suitable for various chemical reactions, particularly in catalysis.

As a phosphine ligand, this compound plays a crucial role in facilitating catalytic processes. It coordinates with metal centers (e.g., palladium) to form active catalytic species that promote the formation of carbon-carbon and carbon-heteroatom bonds through coupling reactions. The bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of these catalytic processes .

Enzyme Mimetic Properties

Research has indicated that phosphines can act as enzyme mimetics. This compound may exhibit similar properties, potentially facilitating biochemical reactions akin to those catalyzed by natural enzymes. This characteristic opens avenues for its use in drug development and synthetic biology.

Catalytic Applications

This compound has been utilized in various catalytic processes:

| Catalytic Reaction | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | THF, 80°C | 85% |

| Heck Reaction | Toluene, 100°C | 90% |

| Carbonylation | DMSO | 75% |

These reactions demonstrate the ligand's effectiveness in promoting chemical transformations that are crucial in organic synthesis and pharmaceutical development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is sparse, related phosphines have been studied for their environmental impact and potential toxicity. Such assessments are vital for determining the feasibility of using this compound in industrial applications .

Future Directions

The biological activity of this compound warrants further exploration. Future research should focus on:

- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Development of Derivatives : Synthesizing analogs to enhance biological activity or reduce toxicity.

- Application in Drug Design : Exploring its utility as a scaffold for developing new pharmaceuticals targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.